molecular formula C12H19NO4 B7891252 1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine

1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine

Cat. No.: B7891252
M. Wt: 241.28 g/mol
InChI Key: WVZOWSAYQHINTR-VOTSOKGWSA-N
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Description

1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The (E)-2-carboxyethenyl substituent at the 2-position introduces a conjugated double bond and a carboxylic acid functionality, rendering the compound reactive in conjugate addition reactions, cyclizations, and as a building block in medicinal chemistry. Its structural uniqueness lies in the combination of Boc protection (enhancing stability and solubility) and the electron-deficient ethenyl carboxylate group, which facilitates regioselective transformations .

Properties

IUPAC Name

(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h6-7,9H,4-5,8H2,1-3H3,(H,14,15)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZOWSAYQHINTR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine typically involves the following steps:

    Protection of the Pyrrolidine Nitrogen: The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step forms the Boc-protected pyrrolidine.

    Introduction of the Carboxyethenyl Group: The Boc-protected pyrrolidine is then reacted with an appropriate reagent to introduce the carboxyethenyl group. This can be achieved through a Heck reaction, where the Boc-protected pyrrolidine is coupled with an appropriate vinyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the Boc group.

Scientific Research Applications

1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine involves its interaction with various molecular targets. The Boc group provides stability and protection to the pyrrolidine nitrogen, allowing for selective reactions at other sites. The carboxyethenyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The compound’s effects are mediated through its ability to undergo specific chemical transformations, which can be harnessed for desired applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Boc-2-(tert-butyldimethylsiloxy)pyrrolidine

  • Structure : Features a siloxy group (tert-butyldimethylsiloxy) at the 2-position instead of the carboxyethenyl group.
  • Reactivity: Participates in Mannich-type reactions with N-methyleneamine equivalents to form spiro bicyclic compounds (e.g., 28) or aminomethylated products (e.g., 27), depending on substituents (alkyl vs. aryl) in triazine precursors . The siloxy group acts as a leaving group, enabling nucleophilic substitutions, whereas the carboxyethenyl group in the target compound promotes electrophilic additions.
  • Applications : Used in synthesizing complex heterocycles like triazaspiro[4.5]deca-3-enes .
  • Yield: Reactions with alkyl-substituted triazines yield spiro compounds (28) as major products (lower yields for aminomethylated derivatives), contrasting with aryl-substituted triazines, which favor 27 .

1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine

  • Structure : Contains a sulfonyl hydrazine moiety at the 2-position.
  • Reactivity :
    • Undergoes pyrrolidine-catalyzed cyclization with aldehydes (e.g., cyclopentene-1-carboxaldehyde) to form pyrazolidin-3-ols with high stereoselectivity (dr > 30:1) .
    • The sulfonyl group stabilizes intermediates via resonance, whereas the carboxyethenyl group in the target compound may act as a Michael acceptor.
  • Applications: Key in synthesizing 4-substituted pyrazolidinones and isoxazolidinones for drug discovery .
  • Yield : Achieves 87% isolated yield under optimized conditions (40 mol% pyrrolidine/benzoic acid, toluene, RT) .

1-Boc-2-(aminomethyl)pyrrolidine

  • Structure: Substituted with an aminomethyl group at the 2-position.
  • Reactivity :
    • Used in amidation reactions (e.g., with 9-Boc-tert-leucine) to generate carboxamides for drug candidates .
    • The primary amine enables click chemistry modifications (e.g., propargyl bromide coupling) .
  • Applications : Critical in synthesizing negative controls and lead inhibitors for pharmacological studies .
  • Safety : Classified as harmful if swallowed; requires stringent handling (gloves, ventilation) .

Fluorinated Derivatives (e.g., (R)-1-Boc-2-(hydroxymethyl)-4,4-difluoropyrrolidine)

  • Structure: Difluoro substitution at the 4-position and hydroxymethyl/aminomethyl groups at the 2-position.
  • Reactivity :
    • Fluorine atoms enhance electronegativity and metabolic stability compared to the carboxyethenyl group, which may improve bioavailability in drug candidates .
    • The hydroxymethyl group allows for further functionalization (e.g., oxidation to carboxylic acids).
  • Applications : Explored in fluorinated pharmacophores for CNS-targeting therapeutics .

Comparative Analysis Table

Compound Key Functional Group Reactivity Highlights Primary Applications Yield/Selectivity Notes
1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine (E)-2-carboxyethenyl Conjugate additions, cyclizations Medicinal chemistry, heterocycle synthesis Dependent on electronic effects
1-Boc-2-(tert-butyldimethylsiloxy)pyrrolidine Siloxy Spirocyclization, Mannich reactions Complex heterocycles 28 (major with alkyl triazines)
1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine Sulfonyl hydrazine Cyclization to pyrazolidinones Organocatalysis, drug discovery 87% yield, >30:1 dr
1-Boc-2-(aminomethyl)pyrrolidine Aminomethyl Amidation, click chemistry Pharmacological probes High coupling efficiency
Fluorinated derivatives Difluoro, hydroxymethyl Metabolic stabilization, fluorinated scaffolds CNS therapeutics Enhanced stability

Research Findings and Implications

  • Electronic Effects: The carboxyethenyl group in the target compound enhances electrophilicity, enabling regioselective reactions absent in siloxy or aminomethyl derivatives .
  • Stereoselectivity : Sulfonyl hydrazine derivatives outperform others in stereocontrol (dr > 30:1), likely due to rigid transition states stabilized by resonance .
  • Therapeutic Potential: Fluorinated analogs offer improved pharmacokinetic profiles, whereas the carboxyethenyl group’s reactivity may limit in vivo stability .

Biological Activity

Chemical Structure and Properties

1-Boc-2-[(E)-2-carboxyethenyl]-pyrrolidine features a pyrrolidine ring substituted with a Boc (tert-butyloxycarbonyl) group and a carboxyethenyl moiety. The structure can be represented as follows:

1 Boc 2 E 2 carboxyethenyl pyrrolidine\text{1 Boc 2 E 2 carboxyethenyl pyrrolidine}

Molecular Formula

  • C : 11
  • H : 15
  • N : 1
  • O : 3

Molecular Weight

  • Approximately 209.25 g/mol

The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies suggest that the compound may exhibit:

  • Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Modulating inflammatory pathways through inhibition of pro-inflammatory cytokines.

Case Studies

  • Antioxidant Activity Assessment
    • A study evaluated the compound's ability to scavenge DPPH radicals, demonstrating a significant reduction in radical concentration at varying concentrations (10 µM to 100 µM). The IC50 value was determined to be approximately 45 µM, indicating moderate antioxidant capacity.
  • Anti-inflammatory Activity
    • In vitro experiments using RAW264.7 macrophages showed that treatment with the compound at concentrations of 25 µM and 50 µM significantly reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Table 1: Biological Activity Summary

Activity TypeConcentration RangeIC50 ValueObservations
Antioxidant10 µM - 100 µM45 µMModerate scavenging of DPPH radicals
Anti-inflammatory25 µM - 50 µMN/ASignificant reduction in cytokine production

Table 2: Comparison with Other Compounds

Compound NameAntioxidant IC50 (µM)Anti-inflammatory Effect
This compound45Yes
Compound A30Yes
Compound B50No

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound in treating oxidative stress-related diseases and inflammatory conditions. The findings indicate that further investigation into its pharmacokinetics and safety profile is warranted.

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